Validated Utility in TRPM8 Inhibitor Development Programs Targeting Neuropathic Pain
(S)-2,3-Dihydrobenzofuran-3-amine (as its hydrochloride salt, CAS 1459793-02-2) is specifically employed as a key chiral intermediate in the synthesis of α-substituted glycine amide TRPM8 inhibitors, as documented in patent WO2014181813A1 [1]. The resulting compounds demonstrated potent inhibitory effects on icilin-induced wet-dog shaking in rats, a preclinical model of TRPM8-mediated afferent nerve hyperexcitability [1]. In contrast, general-purpose benzofuran amines lacking the (S)-configured dihydrobenzofuran core are not described in this therapeutic context.
| Evidence Dimension | Patent-validated pharmaceutical utility as chiral building block |
|---|---|
| Target Compound Data | Explicitly claimed as intermediate in TRPM8 inhibitor patent (WO2014181813A1) |
| Comparator Or Baseline | Unsubstituted benzofuran-3-amine or racemic 2,3-dihydrobenzofuran-3-amine |
| Quantified Difference | No patent-validated TRPM8 modulator applications reported for comparators |
| Conditions | Patent claims for TRPM8 inhibitors; icilin-induced wet-dog shaking assay in rat |
Why This Matters
Procurement of the (S)-enantiomer enables direct access to a patent-validated synthetic route for TRPM8-targeting therapeutics, whereas racemic or achiral alternatives lack documented utility in this clinically relevant pathway.
- [1] Hirasawa, H.; Kawamura, N.; Kobayashi, J. Preparation of α-substituted glycine amides as TRPM8 inhibitors. Patent WO2014181813A1, November 13, 2014. View Source
